N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide
Description
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide characterized by a cyclopentyl group attached to the carboxamide nitrogen and a hydroxyl group at the 3-position of the pyrrolidine ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentyl moiety) and enhanced hydrogen-bonding capacity (from the hydroxyl group).
Properties
IUPAC Name |
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-5-6-12(7-9)10(14)11-8-3-1-2-4-8/h8-9,13H,1-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPUVKLFWAZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring. The cyclopentyl group can be introduced via nucleophilic substitution reactions, while the carboxamide group can be added through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-3-oxopyrrolidine-1-carboxamide.
Reduction: Formation of N-cyclopentyl-3-hydroxypyrrolidine-1-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Cyclopentyl vs.
- Hydroxyl vs. Chloro/Oxo : The 3-hydroxyl group enhances aqueous solubility and hydrogen-bonding capacity, contrasting with the electron-withdrawing 3-chloro () or 5-oxo () groups, which may increase reactivity or alter binding specificity.
Biological Activity
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its applications and efficacy.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which are critical in pain management and neuropharmacology. The compound has shown moderate efficacy at MOR while also influencing D3R, suggesting a dual-action mechanism that could reduce the addictive potential typically associated with potent opioids.
Pharmacological Profile
Pharmacokinetics:
- Absorption : Rapidly absorbed following administration.
- Metabolism : Undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes.
- Elimination : Excreted mainly through renal pathways.
Pharmacodynamics:
- Affinity : Exhibits moderate binding affinity for MOR and D3R.
- Efficacy : Demonstrates analgesic effects comparable to traditional opioids but with reduced receptor desensitization, which is crucial in minimizing side effects associated with long-term use.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| This compound | Carboxamide | Contains a hydroxyl group; dual receptor activity |
| N-cyclopentyl-3-hydroxypyrrolidine-1-amine | Amine | Lacks carboxamide functionality; different pharmacological effects |
| N-cyclopentyl-3-hydroxypyrrolidine-1-carboxylate | Carboxylate | Different functional group impacts solubility and receptor interaction |
Case Study 1: Analgesic Efficacy
In a study examining the analgesic properties of this compound, researchers reported significant pain relief in rodent models without the typical side effects associated with high MOR agonists. The study utilized behavioral assays to measure pain response, highlighting the compound's potential as an alternative analgesic .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound, particularly its influence on dopaminergic pathways. The results indicated that this compound could modulate dopamine levels effectively, suggesting applications in treating conditions like depression or addiction .
Q & A
Q. How can researchers optimize the synthesis of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide?
Methodological Answer:
- Step 1: Reaction Pathway Selection
Prioritize routes with high stereochemical control, as the compound’s bioactivity often depends on its 3-hydroxypyrrolidine configuration. Use chiral catalysts (e.g., organocatalysts) to enhance enantiomeric excess . - Step 2: Purification
Employ preparative HPLC (≥95% purity threshold) to isolate the target compound, ensuring removal of byproducts like unreacted cyclopentyl intermediates . - Step 3: Safety Protocols
Follow TCI America’s guidelines: use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to potential degradation .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use H and C NMR to confirm the cyclopentyl and hydroxypyrrolidine moieties. Compare chemical shifts with analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (δH 7.2–7.4 ppm for aromatic protons) . - X-ray Crystallography:
Resolve stereochemistry using single-crystal diffraction (e.g., COD Entry 2230670 protocols) . - Mass Spectrometry:
Validate molecular weight (e.g., ESI-MS) against theoretical values (e.g., CHClNO: MW 260.74 g/mol) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Variable 1: Purity Discrepancies
Re-evaluate source material purity (e.g., commercial batches at 95% vs. in-house syntheses at ≥98%). Impurities like N-methyl-2-pyridone-5-carboxamide analogs may interfere with assays . - Variable 2: Assay Conditions
Standardize cell-based assays (e.g., pH, temperature) to minimize variability. For in vitro studies, use freshly prepared DMSO stocks to avoid aggregation . - Variable 3: Structural Confirmation
Re-analyze batches with conflicting results via X-ray crystallography to rule out polymorphic forms .
Q. How to design in vivo studies assessing metabolic stability?
Methodological Answer:
- Step 1: Radiolabeling
Incorporate C at the cyclopentyl group to track metabolites in rodent models. - Step 2: Metabolite Identification
Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives, referencing pathways of N-(4-chlorophenyl)-3-(pyrrol-1-ylmethyl)piperidine-1-carboxamide . - Step 3: Pharmacokinetic Modeling
Apply compartmental models to predict half-life and clearance rates, adjusting for species-specific CYP450 activity .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
